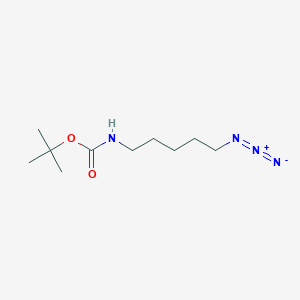

Tert-butyl N-(5-azidopentyl)carbamate

Übersicht

Beschreibung

Tert-butyl N-(5-azidopentyl)carbamate: is an organic compound with the molecular formula C10H20N4O2 and a molecular weight of 228.29 g/mol. It is commonly used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. This compound is known for its role as a protecting group for amines, which is essential in the synthesis of peptides and other complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The preparation of Tert-butyl N-(5-azidopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-azidopentylamine. The reaction is carried out under mild conditions, often using a base such as diisopropylethylamine (DIPEA) to facilitate the formation of the carbamate bond . The reaction can be summarized as follows:

Reactants: Tert-butyl carbamate and 5-azidopentylamine.

Conditions: Mild base (e.g., DIPEA), room temperature.

Product: this compound.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure consistent quality and yield. The process typically includes the following steps:

Preparation of Reactants: Sourcing and purification of tert-butyl carbamate and 5-azidopentylamine.

Reaction Setup: Mixing the reactants in a suitable solvent, such as dichloromethane, under controlled conditions.

Reaction Monitoring: Using techniques such as thin-layer chromatography (TLC) to monitor the progress of the reaction.

Product Isolation: Purification of the product using column chromatography or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions:

Tert-butyl N-(5-azidopentyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide (NaN3), solvents like dimethylformamide (DMF).

Reduction Reactions: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.

Deprotection Reactions: Trifluoroacetic acid (TFA), dichloromethane (DCM).

Major Products Formed:

Substitution Products: Various substituted carbamates.

Reduction Products: Primary amines.

Deprotection Products: Free amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antileishmanial Activity

One of the prominent applications of tert-butyl N-(5-azidopentyl)carbamate is in the development of antileishmanial compounds. Research has indicated that derivatives of this compound exhibit significant activity against Leishmania species, which are responsible for leishmaniasis, a disease affecting millions worldwide. The azide group allows for further functionalization, which can enhance the biological activity of the resulting compounds .

Synthesis of Bioactive Molecules

The compound serves as an intermediate in the synthesis of various bioactive molecules. For instance, it can be utilized in the preparation of triazole-based inhibitors that target specific enzymes involved in viral replication, such as norovirus protease. The incorporation of the azide functionality facilitates click chemistry reactions, allowing for efficient conjugation to other bioactive entities .

Materials Science

Polymer Chemistry

In materials science, this compound is employed as a building block for synthesizing polymers with specific functionalities. Its azide group can be used to create cross-linked networks through click chemistry, leading to materials with enhanced mechanical properties and thermal stability. Such polymers have potential applications in coatings, adhesives, and biomedical devices .

Bioconjugation Techniques

Labeling and Imaging

The azide moiety in this compound can be exploited for bioconjugation purposes. It allows for selective labeling of biomolecules such as proteins and nucleic acids via click chemistry, facilitating the development of imaging agents for biological studies. This application is crucial in understanding molecular interactions within cells and tissues .

Case Studies

Wirkmechanismus

The mechanism of action of Tert-butyl N-(5-azidopentyl)carbamate primarily involves its role as a protecting group for amines. The tert-butyl carbamate group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This property is exploited in various synthetic applications to protect amine groups during multi-step synthesis .

Molecular Targets and Pathways:

The azide group in this compound can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used in bioconjugation and the synthesis of complex molecules .

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl N-(2-azidoethyl)carbamate

- Tert-butyl N-(3-azidopropyl)carbamate

- Tert-butyl N-(4-azidobutyl)carbamate

Comparison:

Tert-butyl N-(5-azidopentyl)carbamate is unique due to the length of its azidoalkyl chain, which provides additional flexibility and spatial separation compared to shorter-chain analogs. This can be advantageous in certain synthetic applications where steric hindrance or spatial arrangement is critical .

Biologische Aktivität

Tert-butyl N-(5-azidopentyl)carbamate is an intriguing compound in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

1. Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a carbamate moiety, and an azide functional group. The molecular formula is , with a molecular weight of approximately 240.31 g/mol. The azide group (–N₃) is significant for its reactivity, particularly in click chemistry applications.

The biological activity of carbamates generally involves interaction with various enzymes and receptors. Specifically, this compound may exhibit the following mechanisms:

- Enzyme Inhibition : Similar to other carbamates, it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibiting AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

- Cell Signaling Modulation : The compound may influence cell signaling pathways through its interactions with proteins involved in cellular metabolism and gene expression .

3.1 In Vitro Studies

Research has shown that compounds similar to this compound can affect cellular functions significantly. For instance:

- AChE Inhibition : In studies involving related carbamates, IC₅₀ values for AChE inhibition were reported in the low micromolar range (e.g., ) for structurally analogous compounds .

- Cell Viability : Compounds exhibiting similar structures have been tested for their ability to protect neuronal cells from amyloid-beta toxicity, suggesting potential neuroprotective properties .

3.2 Case Studies

A notable study explored the effects of a related compound on astrocyte cell viability in the presence of amyloid-beta (Aβ). The results indicated that treatment with the compound improved cell viability significantly compared to untreated controls, demonstrating its potential protective effects against neurodegenerative processes .

4. Data Table: Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| AChE Inhibition | IC₅₀ = 0.17 μM | |

| Neuroprotection against Aβ | Increased cell viability by ~20% | |

| Potential antibacterial activity | Inhibitory effects on certain bacterial strains |

5. Pharmacokinetics and Toxicology

Carbamates are known for their favorable pharmacokinetic profiles, including good chemical stability and the ability to penetrate cell membranes effectively. However, dose-dependent toxic effects have been observed at higher concentrations, necessitating careful dosage considerations in therapeutic applications .

6. Conclusion

This compound presents promising biological activities primarily through enzyme inhibition and modulation of cellular functions. Its potential applications in neuroprotection and as an antibacterial agent warrant further investigation. Future research should focus on elucidating its precise mechanisms of action and optimizing its pharmacological profiles for therapeutic use.

Eigenschaften

IUPAC Name |

tert-butyl N-(5-azidopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O2/c1-10(2,3)16-9(15)12-7-5-4-6-8-13-14-11/h4-8H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXCACHANHJEQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471754 | |

| Record name | tert-Butyl (5-azidopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129392-86-5 | |

| Record name | tert-Butyl (5-azidopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.